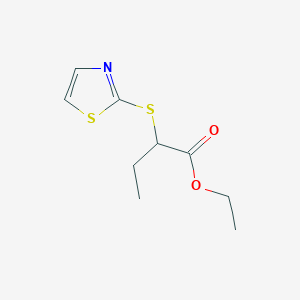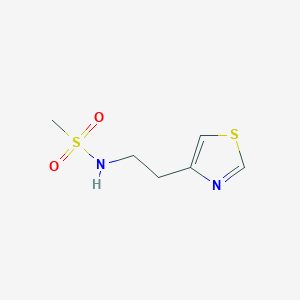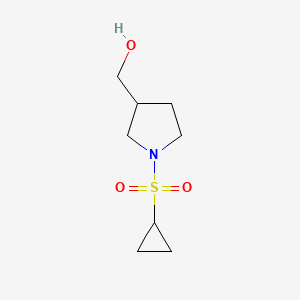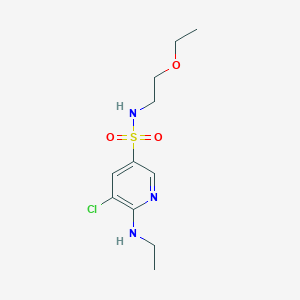
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of thiazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate is not fully understood. However, it has been proposed that Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Advantages and Limitations for Lab Experiments
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments. Additionally, the lack of detailed information on its pharmacokinetics and pharmacodynamics limits its use in preclinical and clinical studies.
Future Directions
There are several future directions for the research on Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate. One potential area of study is the development of novel derivatives of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate and its potential therapeutic applications in various diseases. Furthermore, the development of targeted delivery systems for Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate could enhance its efficacy and reduce its toxicity in vivo.
Synthesis Methods
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate can be synthesized using a multi-step process that involves the reaction of thiazole-2-thiol with ethyl bromoacetate in the presence of a base, followed by esterification with butyric acid. The final product is obtained by the removal of the protecting group from the thiazole ring.
Scientific Research Applications
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to possess antimicrobial properties against a wide range of bacterial and fungal strains. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-3-7(8(11)12-4-2)14-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZTNVFSDJPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)




![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)




![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
